![molecular formula C18H17NO3 B4937141 8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
8-[2-(4-methoxyphenoxy)ethoxy]quinoline
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Description
Synthesis Analysis The synthesis of quinoline derivatives often involves innovative strategies to introduce specific functional groups that enhance their biological or chemical properties. For instance, a series of 2-substituted analogues of quinoline, prepared for antimalarial evaluation, showcases the complexity and versatility of synthetic approaches in modifying the quinoline core for specific applications. Although not directly mentioning “8-[2-(4-methoxyphenoxy)ethoxy]quinoline,” these studies highlight the synthetic flexibility and creativity in the field of quinoline chemistry (Lamontagne et al., 1989).
Molecular Structure Analysis The molecular structure and properties of quinoline derivatives can be significantly influenced by substitutions at various positions on the ring. Studies on the molecular structure and protonation trends of methoxy-derivatives of quinoline, such as 6-methoxy and 8-methoxy derivatives, provide insight into how different substituents affect the basicity and structural conformation of these compounds. Such research contributes to a deeper understanding of the structure-activity relationships within quinoline derivatives (Dyablo et al., 2016).
Chemical Reactions and Properties Quinoline derivatives undergo a variety of chemical reactions, which can be exploited to synthesize complex molecules with potential biological activity. The reactivity of quinoline with organolithium compounds, for example, showcases the versatility of quinoline derivatives in chemical synthesis, enabling regioselective functionalization and the development of novel compounds with enhanced properties (Stadlwieser et al., 1998).
Physical Properties Analysis The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The study of different crystal forms of a quinoline derivative, for instance, provides valuable information on how subtle changes in molecular structure can lead to significant differences in physical properties, which can influence their chemical reactivity and potential applications (Kubicki et al., 2012).
Mechanism of Action
Target of Action
8-[2-(4-methoxyphenoxy)ethoxy]quinoline is a quinoline derivative. Quinolines have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The primary targets of quinoline derivatives can vary depending on the specific compound and its functional groups.
Mode of Action
Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have been reported to inhibit 2OG-dependent enzymes, which are considered to be promising therapeutic biotargets for various human diseases .
Biochemical Pathways
For example, some quinoline derivatives have been reported to inhibit 2OG-dependent enzymes, which play crucial roles in various biochemical processes .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Future Directions
properties
IUPAC Name |
8-[2-(4-methoxyphenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-15-7-9-16(10-8-15)21-12-13-22-17-6-2-4-14-5-3-11-19-18(14)17/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRKUVWXOEUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Methoxyphenoxy)ethoxy]quinoline |
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